molecular formula C26H28N4O4 B15103697 1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B15103697
M. Wt: 460.5 g/mol
InChI Key: YDUDTROUWDYVGI-UHFFFAOYSA-N
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Description

1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are often found in various natural and synthetic compounds with therapeutic potential .

Preparation Methods

The synthesis of 1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps, including the formation of the indole ring and subsequent functionalization. Common synthetic routes include:

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific functional groups and their interactions with biological molecules .

Comparison with Similar Compounds

Similar compounds include other indole derivatives, such as:

These compounds share the indole moiety but differ in their functional groups and overall structure, leading to unique properties and applications.

Properties

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

IUPAC Name

1-[4-(4,7-dimethoxy-1H-indole-2-carbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C26H28N4O4/c1-33-22-8-9-23(34-2)25-19(22)15-21(28-25)26(32)30-13-11-29(12-14-30)24(31)10-7-17-16-27-20-6-4-3-5-18(17)20/h3-6,8-9,15-16,27-28H,7,10-14H2,1-2H3

InChI Key

YDUDTROUWDYVGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCN(CC3)C(=O)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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